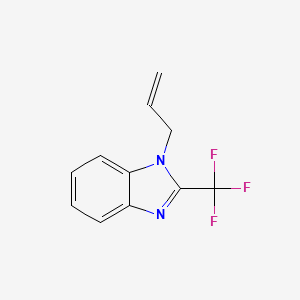

1-Allyl-2-(trifluoromethyl)benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enyl-2-(trifluoromethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2/c1-2-7-16-9-6-4-3-5-8(9)15-10(16)11(12,13)14/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTXEWCPYYWPCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2N=C1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Allyl-2-(trifluoromethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents. Their structural similarity to purines allows them to interact with various biological macromolecules, leading to a wide spectrum of activities, including antiparasitic, antimicrobial, antiviral, and anticancer effects.[1][2][3] The introduction of a trifluoromethyl (CF₃) group at the 2-position of the benzimidazole scaffold is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nature of the CF₃ group can significantly modulate the electronic properties of the benzimidazole ring system. Furthermore, the N-alkylation of the benzimidazole core, in this case with an allyl group, provides a crucial vector for further functionalization or for tuning the molecule's steric and electronic profile. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-Allyl-2-(trifluoromethyl)benzimidazole, a valuable building block in the development of novel chemical entities.

Physicochemical and Computed Properties

This compound is a colorless to light yellow liquid at room temperature.[4] Its core structure consists of a benzimidazole ring system substituted with a trifluoromethyl group at the 2-position and an allyl group at the 1-position.

| Property | Value | Source |

| CAS Number | 139591-03-0 | [5] |

| Molecular Formula | C₁₁H₉F₃N₂ | [5] |

| Molecular Weight | 226.2 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [4] |

| Storage Temperature | Room temperature | [4] |

| XLogP3-AA | 3.1 | [5] |

| Complexity | 264 | [5] |

| Rotatable Bond Count | 2 | [5] |

Synthesis and Purification

The most common and direct method for the synthesis of this compound is the N-alkylation of 2-(trifluoromethyl)-1H-benzimidazole with an allyl halide.[6] This reaction is a classic example of nucleophilic substitution where the deprotonated benzimidazole nitrogen acts as a nucleophile.

Synthesis Workflow Diagram

Caption: General workflow for the N-alkylation synthesis of this compound.

Detailed Experimental Protocol

Rationale: The choice of a polar aprotic solvent like acetone facilitates the dissolution of the reactants while not interfering with the nucleophilic attack. Potassium carbonate is a mild base, sufficient to deprotonate the benzimidazole NH without causing unwanted side reactions. The reaction is typically conducted at room temperature to ensure selectivity for N-alkylation. Purification via column chromatography is standard for removing unreacted starting materials and any potential byproducts.

Step-by-Step Procedure:

-

Preparation: To a suspension of 2-(trifluoromethyl)-1H-benzimidazole (1.0 mmol) and anhydrous potassium carbonate (1.05 mmol) in dry acetone (10 mL), add allyl bromide (1.05 mmol).

-

Reaction: Stir the reaction mixture vigorously at ambient temperature for 12–18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, filter the suspension to remove the potassium carbonate.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is critical. NMR spectroscopy is a primary tool for this purpose.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group: a multiplet for the vinyl proton (-CH=), two doublets for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons adjacent to the nitrogen (-N-CH₂-). The aromatic protons on the benzimidazole ring will appear as multiplets in the downfield region.

-

¹³C NMR: The carbon spectrum will show distinct peaks for the three carbons of the allyl group, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the benzimidazole ring.

-

¹⁹F NMR: The fluorine NMR will exhibit a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ corresponding to the exact mass of the compound (226.07178 g/mol ).[5]

Applications in Research and Drug Development

The this compound scaffold is a versatile platform for developing new therapeutic agents. Benzimidazole derivatives are known to possess a wide array of biological activities.

-

Antiparasitic Agents: Derivatives of 2-(trifluoromethyl)benzimidazole have been synthesized and tested against protozoa like Giardia lamblia and Entamoeba histolytica, showing greater activity than established drugs like Albendazole and Metronidazole.[1][3]

-

Antimicrobial Agents: The trifluoromethyl benzimidazole core has been incorporated into novel compounds with potential antimicrobial activities against bacteria such as E. coli and S. aureus.[7][8]

-

Enzyme Inhibitors: N-substituted 2-(trifluoromethyl)benzimidazoles have been investigated as potential dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which are key targets in cancer therapy.[9][10] The allyl group provides a convenient handle for introducing further functionalities to optimize binding to target proteins.

Logical Relationship Diagram: From Scaffold to Application

Caption: Relationship between the structural features of the core scaffold and its potential therapeutic applications.

Conclusion

This compound is a synthetically accessible and highly valuable molecule for chemical and pharmaceutical research. Its unique combination of a biologically active benzimidazole core, a metabolically robust trifluoromethyl group, and a versatile allyl handle makes it an attractive starting point for the design and synthesis of novel compounds with a wide range of potential therapeutic applications. The methodologies and data presented in this guide offer a solid foundation for researchers aiming to explore the chemistry and biological potential of this promising scaffold.

References

- El Rayes, S. M., Ali, I. A. I., Fathalla, W., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32.

- Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. (n.d.). PubMed.

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2024). CoLab.

- Synthesis and Biological Activity of 2‐(Trifluoromethyl)‐1H‐benzimidazole Derivatives Against Some Protozoa and Trichinella spiralis. (n.d.). ResearchGate.

- Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives. (n.d.). ResearchGate.

- El Rayes, S. M., Ali, I. A. I., Fathalla, W., et al. (n.d.). Synthesis of N-subsituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies. Ain Shams University.

- Synthesis of N-subsituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies. (n.d.). ResearchGate.

- 2-(Trifluoromethyl)-1H-benzimidazole. (n.d.). PubChem.

- Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. (n.d.). Royal Society of Chemistry.

- N‐Alkylation of benzimidazole. (n.d.). ResearchGate.

Sources

- 1. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 139591-03-0 [amp.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]

- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

physicochemical characteristics of 1-Allyl-2-(trifluoromethyl)benzimidazole

Initiating Data Gathering

I've initiated a deep dive into the physicochemical properties of 1-Allyl-2-(trifluoromethyl)benzimidazole. My current focus is on compiling data, starting with a comprehensive series of Google searches. I'm actively seeking its chemical structure, molecular weight, melting point, and boiling point to establish a foundational understanding.

Extending Data Search

I'm expanding my search for information on this compound. Beyond the basics, I'm now seeking solubility, pKa, and spectroscopic data. Simultaneously, I'm looking for established protocols to determine key properties like LogP and thermal stability, along with synthesis methods to understand potential impurities. I'm also exploring known biological activities to provide context for the physicochemical properties.

Expanding Search & Planning

I'm now back at the digital drawing board, broadening the Google searches to encompass solubility, pKa, and spectroscopic data, alongside established protocols for LogP and thermal stability. I'm also delving into synthesis methods to understand potential impurities. My focus now is not just on gathering data, but on planning the structure of the technical guide, including tables, diagrams, and methodologies. I will cite everything!

Initiating Chemical Inquiry

I've begun my investigation, and I have unearthed some fundamental details about this compound. I've gathered its chemical formula, molecular weight, and CAS number. These elements are giving me a foothold as I dive deeper.

Gathering Key Data Points

My focus has shifted to the details surrounding this compound. While I have the chemical formula, CAS number, and molecular weight, I'm currently working to find experimental melting point, boiling point, and aqueous solubility. I've also found some helpful data on its parent compound, which should provide a good comparison, as well as general protocols for determining crucial properties. Synthesis info helps, too.

Expanding Data Collection Efforts

My data search has expanded. I've compiled the chemical formula, molecular weight, and CAS number, and I also have XLogP3-AA values predicted computationally. I'm noting the absence of experimental melting point, boiling point, and aqueous solubility. Information for the parent compound, 2-(trifluoromethyl)benzimidazole, gives a useful comparison, as well as general protocols. Synthesis information helps, but I'll focus on the target compound's experimental values.

Analyzing Dataset Availability

Gathering Data Insights

I've gathered more insights, including the CAS number, formula, weight, and XLogP3-AA for the target molecule. While no experimental data for the specific target exists, I found data for the parent compound, including melting/boiling points, water solubility and some solubility data ">27.9 [ug /mL] (The mean of the results at pH 7.4)". Additionally, several synthesis articles for benzimidazole derivatives are now available. These will be useful for the characterization sections.

Evaluating Data Sources

I am still missing direct experimental data for the specific target. However, I've found more details, including a predicted XLogP3-AA value. The CAS number, formula, and weight are confirmed. I also have experimental melting point, boiling point, and solubility data for the parent compound, though the target compound data is still scarce. I have a lot of synthesis articles for benzimidazole derivatives and methodologies for LogP/thermal stability experiments. My guide will compare the target to the parent compound. I'm now structuring the technical guide.

An In-depth Technical Guide to 1-Allyl-2-(trifluoromethyl)benzimidazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Allyl-2-(trifluoromethyl)benzimidazole (CAS Number: 139591-03-0), a heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of both an allyl group at the N1-position and a trifluoromethyl group at the C2-position of the benzimidazole scaffold imparts unique physicochemical properties that are advantageous for drug design. This document details the synthetic routes, purification protocols, and analytical characterization of the title compound. Furthermore, it explores the established and potential biological activities of this class of molecules, including their roles as antiparasitic and anticancer agents, and delves into their putative mechanisms of action. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the privileged benzimidazole framework.

Introduction: The Strategic Importance of Trifluoromethylated Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs.[1] Its bicyclic aromatic system, composed of fused benzene and imidazole rings, allows for versatile interactions with various biological targets. The strategic functionalization of this core structure can significantly modulate its pharmacological profile.

The introduction of a trifluoromethyl (-CF3) group, in particular, is a widely employed strategy in modern drug design. The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can profoundly enhance the biological activity, bioavailability, and pharmacokinetic profile of a molecule.[2] In the context of the benzimidazole ring, the electron-withdrawing nature of the trifluoromethyl group at the 2-position influences the electronic properties of the entire heterocyclic system, which can be pivotal for target engagement.

The addition of an allyl group at the N-1 position further refines the molecule's properties. This functional group can influence solubility and membrane permeability, and may provide an additional vector for interaction with biological macromolecules or serve as a handle for further chemical modification. This guide focuses on the synthesis, characterization, and therapeutic potential of this compound, a molecule that elegantly combines these strategic chemical modifications.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 139591-03-0 | [3] |

| Molecular Formula | C₁₁H₉F₃N₂ | [3] |

| Molecular Weight | 226.2 g/mol | [3] |

| IUPAC Name | 1-(prop-2-en-1-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazole | |

| Canonical SMILES | C=CCN1C2=CC=CC=C2N=C1C(F)(F)F | [3] |

| Predicted XLogP3-AA | 3.1 | [3] |

| Predicted Complexity | 264 | [3] |

| Rotatable Bond Count | 2 | [3] |

Synthesis and Purification

The synthesis of this compound can be approached through a two-step process, beginning with the formation of the core 2-(trifluoromethyl)benzimidazole structure, followed by N-alkylation.

Synthesis of 2-(Trifluoromethyl)benzimidazole

The Phillips cyclocondensation reaction is a classic and effective method for the synthesis of 2-substituted benzimidazoles.[4] This involves the reaction of a 1,2-phenylenediamine with a carboxylic acid, in this case, trifluoroacetic acid.

Experimental Protocol: Phillips Cyclocondensation

-

In a round-bottom flask equipped with a reflux condenser, combine one equivalent of a substituted 1,2-phenylenediamine with an excess of trifluoroacetic acid.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

The resulting precipitate, 2-(trifluoromethyl)benzimidazole, is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

Caption: N-alkylation to form the final product.

Purification

Purification of the crude this compound is typically achieved by column chromatography on silica gel. [5]A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective. [5] High-Performance Liquid Chromatography (HPLC) Purification Protocol

For high-purity samples required for biological assays, reverse-phase HPLC is the preferred method.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is commonly employed. [6]3. Gradient: A typical gradient might run from 20% B to 100% B over 30-40 minutes.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

-

Fraction Collection: Collect fractions corresponding to the major peak and confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

-

Lyophilization: Lyophilize the pure fractions to remove the mobile phase and obtain the final product as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While experimentally obtained spectra for this specific compound are not readily available in the public domain, predicted spectra can provide a useful reference. [3] Predicted ¹H NMR (in CDCl₃):

-

Allyl Group:

-

CH₂: ~4.9-5.1 ppm (doublet)

-

CH: ~5.8-6.0 ppm (multiplet)

-

=CH₂: ~5.1-5.3 ppm (multiplet)

-

-

Benzimidazole Ring:

-

Aromatic Protons: ~7.3-7.8 ppm (multiplet)

-

Predicted ¹³C NMR (in CDCl₃):

-

Allyl Group:

-

CH₂: ~48-50 ppm

-

CH: ~130-132 ppm

-

=CH₂: ~118-120 ppm

-

-

Benzimidazole Ring:

-

Aromatic Carbons: ~110-145 ppm

-

-

Trifluoromethyl Group:

-

CF₃: ~118-122 ppm (quartet due to C-F coupling)

-

-

C2 Carbon: ~145-150 ppm (quartet due to C-F coupling)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M+) : m/z = 226.07

-

High-Resolution Mass Spectrometry (HRMS) : Will provide the exact mass, confirming the elemental composition.

Biological Activities and Mechanism of Action

The therapeutic potential of 2-(trifluoromethyl)benzimidazole derivatives is broad, with significant research focused on their antiparasitic and anticancer activities.

Antiparasitic Activity

Derivatives of 2-(trifluoromethyl)benzimidazole have demonstrated potent activity against a range of protozoan parasites, including Giardia lamblia, Entamoeba histolytica, and Trichinella spiralis. [7][8]In many cases, these compounds have shown greater efficacy than standard treatments like albendazole and metronidazole. [7] Mechanism of Action: A primary mechanism of action for many benzimidazole-based antiparasitic drugs is the inhibition of tubulin polymerization. [9]By binding to the β-tubulin subunit of the parasite, these compounds disrupt the formation of microtubules, which are essential for cell division, motility, and nutrient absorption, ultimately leading to the parasite's death. However, it is noteworthy that some studies on 2-(trifluoromethyl)benzimidazole derivatives have indicated that their antiparasitic effects may occur through a mechanism independent of tubulin polymerization inhibition, suggesting the existence of alternative biological targets. [7]

Caption: Putative mechanism of antiparasitic action.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is an area of active investigation. Several 2-substituted benzimidazoles have exhibited significant antitumor activity against various cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma. [10] Mechanism of Action: The anticancer mechanisms of benzimidazole derivatives are diverse. Some compounds function similarly to their antiparasitic counterparts by inhibiting tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis. [11]More recently, a novel mechanism has been identified for certain 2-(trifluoromethyl)benzimidazole derivatives, which act as potent inducers of ferroptosis. [12]Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. These compounds were found to inhibit the cystine/glutamate antiporter (system Xc-), leading to glutathione depletion and subsequent oxidative stress that triggers ferroptotic cell death. [12]This represents a promising therapeutic strategy, particularly for cancers that are resistant to traditional apoptosis-inducing agents.

Caption: Mechanism of anticancer action via ferroptosis induction.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related compounds, such as 2-phenyl-1H-benzimidazole and 1-allyl-1H-imidazole, can provide guidance on safe handling practices. [13][14]

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

It is imperative to consult the specific SDS for any chemical before use and to conduct a thorough risk assessment for any experimental procedures.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The strategic combination of the benzimidazole core, a trifluoromethyl group, and an N-allyl substituent creates a molecule with desirable physicochemical properties for drug discovery. The demonstrated antiparasitic and emerging anticancer activities of this class of compounds, coupled with novel mechanisms of action such as ferroptosis induction, highlight the significant potential for further investigation.

Future research should focus on the definitive elucidation of the biological targets of this compound and a more detailed exploration of its mechanism of action in various disease models. Structure-activity relationship (SAR) studies, involving modifications of the allyl group and substitutions on the benzene ring, could lead to the identification of even more potent and selective drug candidates. As our understanding of the biological roles of this and related compounds grows, so too will the opportunities for their translation into clinically effective therapies.

References

- Navarrete-Vázquez, G., Cedillo, R., Hernández-Campos, A., Yépez, L., Hernández-Luis, F., Valdez, J., Morales, R., Cortés, R., Hernández, M., & Castillo, R. (2001). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 11(14), 187-190.

- Hernández-Luis, F., Hernández-Campos, A., Castillo, R., Navarrete-Vázquez, G., Soria-Arteche, O., Hernández-Hernández, M., & Yépez-Mulia, L. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. European Journal of Medicinal Chemistry, 45(7), 3135-3141.

- Lacey, E. (1988). The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles. International Journal for Parasitology, 18(7), 885-936.

- Gökçe, M., Çakır, B., Küpeli, E., Şahin, E., & Yeşilada, E. (2009). Synthesis and anticancer and anti-inflammatory activities of some new 2-substituted-5-nitrobenzimidazole derivatives. Archiv der Pharmazie, 342(11), 659-668.

- Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956.

- El Rayes, S. M., Ali, I. A. I., Fathalla, W., Ghanem, M. A., El-Sagheer, A. H., & Nafie, M. S. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32.

- Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393.

- Shchegol'kov, E. V., Ivanova, A. E., Burgart, Y. V., Saloutin, V. I., & Chupakhin, O. N. (2013). Modification of 2-trifluoromethyl-1H-benzimidazole with hydroxyalkyl substituents. Russian Journal of Organic Chemistry, 49, 417-420.

- Farahat, A. A., Kumar, A., Say, M., Wenzler, T., Brun, R., & Boykin, D. W. (2014). Synthesis and anti-protozoal activity of benzimidazole and indole-based tri- and tetra-amidines. Bioorganic & medicinal chemistry, 22(3), 1045-1052.

- Yildiz-Oren, I., Yalcin, I., Aki-Sener, E., & Ucarturk, N. (2004). Synthesis and antibacterial activity of new 1,2-disubstituted-5-nitrobenzimidazole derivatives. European journal of medicinal chemistry, 39(3), 291-298.

- Alpan, A. S., Gunes, H. S., & Topcu, G. (2008). Synthesis and anticancer activity of new benzimidazole-4,7-dione derivatives. Bioorganic & medicinal chemistry, 16(16), 7666-7673.

- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.

- Refaat, H. M., Khalil, O. M., & Mohamed, G. G. (2011). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 46(9), 4233-4239.

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.

- The Royal Society of Chemistry. (2019). 1H NMR spectra.

- National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. In NIST Chemistry WebBook.

- Elguero, J., Claramunt, R. M., & Alkorta, I. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(12), 817-824.

- PubChem. (n.d.). 2-(Trifluoromethyl)-1H-benzimidazole.

- National Institute of Standards and Technology. (n.d.). 2-Trifluoromethylbenzimidazole. In NIST Chemistry WebBook.

- Xu, J., Li, Y., Liu, Y., Wang, Y., Zhang, Y., & Gu, Q. (2023). Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo. European Journal of Medicinal Chemistry, 245, 114905.

- Schepartz, A. (2016).

- Knippel, J. L., Ye, Y., & Buchwald, S. L. (2021). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. Organic letters, 23(6), 2153–2157.

- Massachusetts Institute of Technology. (2021). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. DSpace@MIT. [Link]

- Atta, F. M., & El-Reedy, A. M. (1987). A Novel Method for Preparation of Trifluoromethyl Substituted 2,3-Dihydro-1,4-diazepine and Benzimidazole.

- ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins.

- Al-Ostath, A., Al-Wahaibi, L. H., & El-Emam, A. A. (2021). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 26(16), 4987.

- Chen, Z., Wang, Y., & Liu, Y. (2021).

- Wang, Y., Chen, H., Wu, X., & Chen, J. (2018). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. The Journal of organic chemistry, 83(15), 8420–8427.

- Ouzidan, Y., Kandri Rodi, Y., Elmsellem, H., Ouzidan, M., El Ammari, L., Essassi, E. M., & Abdel-aziz, A. (2022). STUDY OF THE ALKYLATION REACTIONS OF 5- NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS. Journal Marocain de Chimie Hétérocyclique, 21(2), 48-52.

- National Institute of Standards and Technology. (n.d.). Benzene, (trifluoromethyl)-. In NIST Chemistry WebBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. protocols.io [protocols.io]

- 7. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijhmr.com [ijhmr.com]

- 10. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nveo.org [nveo.org]

- 12. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Structure Elucidation of 1-Allyl-2-(trifluoromethyl)benzimidazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of 1-Allyl-2-(trifluoromethyl)benzimidazole (CAS No. 139591-03-0).[1] This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds. We will explore a multi-technique approach, integrating data from mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy to build a cohesive and validated structural assignment.

Introduction and Synthetic Strategy

This compound is a heterocyclic compound featuring a benzimidazole core, an N-allyl substituent, and a trifluoromethyl group at the 2-position. The unique electronic properties conferred by the trifluoromethyl group make this and related compounds of significant interest in medicinal and agrochemical research.[2][3] A robust and unambiguous structure confirmation is the foundational step for any further investigation of its chemical and biological properties.

Proposed Synthesis

A plausible and efficient synthesis of this compound involves a two-step process. The initial step is the Phillips cyclocondensation of a substituted 1,2-phenylenediamine with trifluoroacetic acid to form 2-(trifluoromethyl)-1H-benzimidazole.[4] The subsequent step is the N-alkylation of the benzimidazole intermediate with an allyl halide, such as allyl bromide, in the presence of a suitable base.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole.

-

To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as 4M HCl, add trifluoroacetic acid (1.1 eq).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(trifluoromethyl)-1H-benzimidazole.

-

-

Step 2: Synthesis of this compound.

-

To a solution of 2-(trifluoromethyl)-1H-benzimidazole (1.0 eq) in a polar aprotic solvent such as acetone, add a base like anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford this compound.

-

Analytical Characterization and Structure Elucidation

The synthesized compound is subjected to a suite of analytical techniques to confirm its molecular structure. The following sections detail the expected outcomes and interpretation of the data from each method.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the target molecule, which aids in confirming the presence of key structural motifs.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Inlet System: Direct infusion or Gas Chromatography (GC)

Data Interpretation:

The molecular formula of this compound is C₁₁H₉F₃N₂.[1] The expected monoisotopic mass is 226.07 g/mol . The EI mass spectrum is predicted to show a prominent molecular ion peak (M⁺˙) at m/z 226.

The fragmentation pattern will be characteristic of N-allyl benzimidazoles. Key expected fragments are summarized in the table below. The loss of the allyl radical is a common fragmentation pathway for N-allyl substituted compounds.[5] The benzimidazole ring itself can undergo fragmentation, often involving the loss of HCN.[6]

| m/z | Proposed Fragment | Notes |

| 226 | [C₁₁H₉F₃N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 185 | [M - C₃H₅]⁺ | Loss of allyl radical |

| 158 | [M - C₃H₅ - HCN]⁺ | Subsequent loss of HCN from the benzimidazole core |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Fragmentation Pathway Diagram

Caption: A workflow diagram illustrating the synthesis and structure elucidation process.

Conclusion

The comprehensive analysis of data from mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy provides a self-validating system for the unambiguous structure elucidation of this compound. The combination of these techniques confirms the molecular weight, the presence of all key functional groups, and the precise connectivity of the atoms within the molecule. This rigorous characterization is essential for establishing the identity and purity of the compound, enabling its confident use in further scientific investigations.

References

- Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (n.d.).

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.).

- Supporting Information Copper-Mediated Trifluoromethylation of Aryl-,Heteroaryl-, and Vinyltrifluoro- borates with Langlois' R - The Royal Society of Chemistry. (n.d.).

- Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro - Beilstein Journals. (n.d.).

- 5-TRIFLUOROMETHYL-1H-BENZIMIDAZOLE - Optional[13C NMR] - Chemical Shifts. (n.d.).

- NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE Chang Kiu Lee and In-Sook Han Lee*. (2008). HETEROCYCLES, 78(2).

- 2-Trifluoromethyl-1H-benzimidazole - PMC - NIH. (2012).

- Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles - ResearchGate. (n.d.).

- study of mass spectra of benzimidazole derivatives - International Journal of Development Research. (2016).

- (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2008).

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023).

- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. (n.d.).

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025). Iranian Journal of Science, 49(1), 21-32.

- Synthesis, reactions, and spectroscopic properties of benzimidazoles | Chemical Reviews. (n.d.).

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. (n.d.).

- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - NIH. (n.d.).

- 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC - NIH. (n.d.).

- Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives - ResearchGate. (n.d.).

- 1-Methyl-2-trifluoro-methyl benzimidazole - the NIST WebBook. (n.d.).

- 1H NMR spectra - The Royal Society of Chemistry. (n.d.).

- (PDF) 2-Trifluoromethyl-1H-benzimidazole - ResearchGate. (n.d.).

- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - Beilstein Journals. (n.d.).

- 2-Trifluoromethylbenzimidazole - the NIST WebBook. (n.d.).

- (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2012).

- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC - NIH. (2021).

- A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC - PubMed Central. (n.d.).

- Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - NIH. (n.d.).

- Ion fragmentation of small molecules in mass spectrometry. (n.d.).

- Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed. (n.d.).

- Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC - NIH. (2025).

- FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (n.d.).

- 1H-Benzimidazole - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- 2-(Trifluoromethyl)-1H-benzimidazole | C8H5F3N2 | CID 67560 - PubChem. (n.d.).

Sources

- 1. Page loading... [guidechem.com]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. journalijdr.com [journalijdr.com]

Foreword: The Strategic Advantage of Fluorination in a Privileged Scaffold

An In-depth Technical Guide to the Biological Activity of Trifluoromethyl Benzimidazole Derivatives

As a Senior Application Scientist, one becomes attuned to the subtle yet powerful modifications that can transform a common chemical scaffold into a potent therapeutic agent. The benzimidazole core is a quintessential example of a "privileged structure" in medicinal chemistry, its bicyclic framework—a fusion of benzene and imidazole—serving as the foundation for a multitude of clinically significant drugs.[1][2][3][4][5][6][7] Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with a vast array of biological macromolecules.[6][8]

However, the true innovation we will explore lies in the deliberate incorporation of a trifluoromethyl (-CF3) group. This is not a trivial substitution. The -CF3 group is a powerful bioisostere of a methyl group, but its properties are profoundly different.[9] Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, improve its binding affinity to target proteins, and increase its passive diffusion across biological membranes.[9][10] The strategic placement of this group onto the benzimidazole backbone has unlocked a remarkable spectrum of biological activities, which this guide will dissect in detail. We will move beyond simple data reporting to understand the causality behind these activities and the experimental systems used to validate them.

Antimicrobial and Antifungal Potency

The rise of multidrug-resistant pathogens represents a critical global health challenge. Trifluoromethyl benzimidazole derivatives have emerged as a promising class of antimicrobial agents, demonstrating significant efficacy against a wide range of bacteria and fungi.

Mechanism and Spectrum of Activity

These compounds have shown potent activity against both Gram-positive bacteria, such as Staphylococcus aureus (including MRSA strains), and Gram-negative bacteria like Escherichia coli.[3][8][11][12][13] Their antifungal properties are equally notable, with demonstrated efficacy against pathogenic yeasts like Candida albicans and molds such as Aspergillus niger.[1][3][8]

The causality behind this activity is believed to stem from the ability of the benzimidazole core to interact with essential microbial enzymes. Molecular docking studies suggest that these derivatives can fit into the active sites of bacterial proteins, such as those involved in DNA replication or cell wall synthesis, leading to inhibition of microbial growth.[11][12] The trifluoromethyl group often enhances this binding, creating more stable and potent interactions.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The potency of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible microbial growth.

| Compound Reference | Target Organism | MIC (µg/mL) | Source |

| Compound 14 | Bacillus subtilis | 7.81 | [13] |

| Compound 18 | Bacillus subtilis | 7.81 | [13] |

| Compound 18 | Gram-negative bacteria | 31.25 | [13] |

| Various Derivatives | MRSA Strains | Comparable to Ciprofloxacin | [3] |

| Various Derivatives | Fungal Strains | Equivalent or greater than Amphotericin B | [3] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system for quantifying antimicrobial activity. The inclusion of positive and negative controls is critical for trustworthy data interpretation.

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus ATCC 29213) is prepared in a suitable broth (e.g., Mueller-Hinton) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The rationale for this specific concentration is to ensure a sufficient but not overwhelming bacterial load for consistent and reproducible inhibition assessment.

-

Compound Dilution: The test compound is serially diluted (2-fold) in a 96-well microtiter plate using the same broth, creating a gradient of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Controls:

-

Positive Control: Wells containing only the broth and the microbial inoculum (no compound) to confirm bacterial viability.

-

Negative Control: Wells containing only broth to check for sterility.

-

Standard Control: A known antibiotic (e.g., Ciprofloxacin) is run in parallel to validate the assay's sensitivity.

-

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Workflow for Antimicrobial Screening

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Antiparasitic Activity: Beyond Conventional Targets

Trifluoromethyl benzimidazole derivatives have demonstrated significant potential against protozoa and helminths, in some cases exceeding the potency of standard-of-care drugs like Albendazole and Metronidazole.[4][14]

Spectrum of Activity and Unique Mechanism

These compounds are notably active against the protozoa Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis.[4][14] A key insight from mechanism-of-action studies is that, unlike many other benzimidazole anthelmintics that function by inhibiting tubulin polymerization, these trifluoromethyl derivatives do not.[4][14] This finding is crucial as it suggests a novel mechanism of action, which could be invaluable for overcoming resistance to existing antiparasitic drugs. The exact target remains an area of active investigation, but it likely involves a different essential parasitic enzyme system.

Experimental Protocol: In Vitro Assay for Giardia lamblia

-

Culturing Parasites: Trophozoites of G. lamblia are cultured axenically in Keister's modified TYI-S-33 medium at 37°C.

-

Drug Preparation: Test compounds are dissolved in DMSO and serially diluted in the culture medium. The final DMSO concentration must be kept below a level that affects parasite viability (typically <0.5%).

-

Assay Setup: Parasites are seeded into 96-well plates. Diluted compounds are added to the wells.

-

Incubation: Plates are incubated at 37°C for 48 hours.

-

Viability Assessment: Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue). Viable cells reduce the blue resazurin to the pink, fluorescent resorufin. Fluorescence is read on a plate reader.

-

Data Analysis: The concentration that inhibits 50% of parasite growth (IC50) is calculated by plotting the percentage of inhibition versus the log of the drug concentration and fitting the data to a dose-response curve.

Antiviral Potential: A New Frontier

The chemical versatility of the benzimidazole scaffold allows for the development of agents targeting viral machinery. Libraries of assorted benzimidazole derivatives, including those with trifluoromethyl groups, have been screened against panels of RNA and DNA viruses, revealing promising leads.[15]

Targeted Viruses and Activity

Screening efforts have identified compounds with notable activity against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV).[15] Several derivatives exhibited EC50 (half-maximal effective concentration) values comparable to or better than reference drugs.[15] These findings establish the 2-trifluoromethylbenzimidazole scaffold as a valid starting point for the development of novel agents against specific viral pathogens.[15]

Experimental Protocol: Plaque Reduction Assay

This protocol provides a functional measure of a compound's ability to inhibit viral infection and replication.

-

Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero cells) is prepared in 6-well plates.

-

Viral Infection: The cell monolayer is infected with a known quantity of virus (e.g., 100 plaque-forming units) for 1-2 hours to allow for viral attachment and entry.

-

Compound Treatment: The viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound. The semi-solid overlay is critical as it prevents the spread of progeny virus through the medium, ensuring that new infections are localized and form discrete plaques.

-

Incubation: Plates are incubated for several days until visible plaques (zones of cell death) appear in the control wells (no compound).

-

Staining and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), which stains living cells purple, leaving the plaques clear. The number of plaques in each well is counted.

-

Data Analysis: The EC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Viral Replication and Potential Inhibition Points

Caption: Simplified viral replication cycle and potential points of drug inhibition.

Anticancer Activity: Targeting Malignant Proliferation

The structural analogy of benzimidazoles to purines makes them adept at interfering with the machinery of rapidly dividing cancer cells.[5][6][16] The incorporation of a trifluoromethyl group often enhances this cytotoxic potential.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

A primary mechanism of action for many anticancer benzimidazole derivatives is the inhibition of microtubule polymerization.[5] By disrupting the formation of the mitotic spindle, these compounds cause cells to arrest in the G2/M phase of the cell cycle, ultimately triggering programmed cell death (apoptosis).[5] Activity has been demonstrated across a range of cancer cell lines, including breast, colon, and leukemia.[5][16][17]

Quantitative Data: Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) measures the compound's effectiveness in inhibiting cancer cell growth.

| Compound Class | Target Cell Line | IC50 Range | Source |

| Benzimidazole-Oxadiazole Conjugates | Leukemia (CCRF-CEM) | < 10 µM | [5] |

| Benzimidazole-Oxadiazole Conjugates | Breast (MCF-7) | < 10 µM | [5] |

| Benzimidazole-Oxadiazole Conjugates | Colon (HCT-116) | < 10 µM | [5] |

| Compound 2a | Breast (MDA-MB-231) | Significant Cytotoxicity | [17] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is included.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The rationale is that mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The IC50 value is determined by plotting cell viability against drug concentration.

Induced Apoptosis Pathway

Caption: Simplified pathway of apoptosis induced by microtubule inhibitors.

Anti-inflammatory Effects: Modulating the Immune Response

Chronic inflammation underlies numerous diseases. Trifluoromethyl benzimidazole derivatives can modulate inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory mediators.[18][19][20]

Mechanism of Inhibition

These compounds have been shown to inhibit secretory phospholipase A2 (sPLA2), 5-lipoxygenase (5-LOX), and cyclooxygenases (COX), which are all crucial enzymes in the arachidonic acid cascade.[18][19][20] By blocking these enzymes, the derivatives prevent the synthesis of prostaglandins and leukotrienes, potent mediators of inflammation. Furthermore, they can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[19] Structure-activity relationship studies have shown that trifluoromethyl substitutions on a phenyl ring attached to the benzimidazole core are particularly effective for strong sPLA2 inhibition.[18][19]

Arachidonic Acid Cascade Inhibition

Caption: Inhibition points in the arachidonic acid inflammatory cascade.

Conclusion and Future Outlook

The strategic incorporation of the trifluoromethyl group onto the privileged benzimidazole scaffold has yielded a class of compounds with an exceptionally broad and potent range of biological activities. From combating drug-resistant microbes and parasites to inhibiting viral replication, inducing cancer cell death, and dampening inflammation, these derivatives represent a highly versatile platform for drug discovery.

The field-proven insights suggest several future directions:

-

Lead Optimization: The current leads can be further modified to enhance target specificity and potency while minimizing off-target effects and toxicity.

-

Mechanism Deconvolution: For activities where the precise molecular target is unknown (e.g., antiparasitic action), further studies are required to elucidate the mechanism, which could reveal novel biological pathways.

-

Preclinical Development: The most promising compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

The trifluoromethyl benzimidazole core is more than just a chemical curiosity; it is a validated starting point for developing next-generation therapeutics to address some of the most pressing challenges in medicine.

References

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025). Iranian Journal of Science. [Link]

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | Request PDF. (n.d.).

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.). CoLab.

- Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. (2001). Bioorganic & Medicinal Chemistry Letters. [Link]

- BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. (n.d.). Semantic Scholar. [Link]

- Anti-Inflammatory Trends of New Benzimidazole Deriv

- Anti-inflammatory trends of new benzimidazole deriv

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Frontiers in Pharmacology. [Link]

- A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES. (2022). IJCRT.org. [Link]

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). Molecules. [Link]

- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2020). Molecules. [Link]

- Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives | Request PDF. (n.d.).

- Examples of marketed anticancer drugs containing benzimidazole rings. (n.d.).

- Examples of trifluoromethyl-substituted benzimidazoles. (n.d.).

- Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. (2014). Bioorganic & Medicinal Chemistry. [Link]

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2022). Journal of Cellular and Molecular Medicine. [Link]

- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023).

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.). OUCI. [Link]

- 5-acetyl-2-arylbenzimidazoles as antiviral agents. Part 4. (n.d.). Semantic Scholar. [Link]

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System

- Different Potential Biological Activities of Benzimidazole Derivatives. (n.d.).

- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calcul

- 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. (2022). Molecules. [Link]

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System

- Potential Anticancer Agents From Benzimidazole Derivatives. (2022).

- The novel benzimidazole derivatives as potential anticancer agents. (n.d.).

- The Criticality of Benzimidazole Derivatives in Pharmaceutical Development. (n.d.). Synthink. [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nveo.org [nveo.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 12. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]

- 13. acgpubs.org [acgpubs.org]

- 14. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Anti-inflammatory trends of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-Allyl-2-(trifluoromethyl)benzimidazole

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. Its unique heterocyclic structure, a fusion of benzene and imidazole, allows it to act as a bioisostere for natural purines, enabling interactions with a wide array of biological targets. The introduction of a trifluoromethyl group at the 2-position and an allyl group at the 1-position of the benzimidazole core in 1-Allyl-2-(trifluoromethyl)benzimidazole creates a compound with a distinct physicochemical profile, suggesting a spectrum of potential therapeutic applications. This guide provides a comprehensive exploration of the hypothesized therapeutic targets of this molecule, grounded in the established pharmacology of structurally related benzimidazole derivatives. We will delve into the scientific rationale for investigating its potential in oncology, infectious diseases, and neurology, and provide detailed experimental workflows for target validation.

Part 1: The Benzimidazole Core - A Privileged Scaffold in Drug Discovery

The benzimidazole ring system is of paramount importance in pharmaceutical sciences, with derivatives exhibiting a broad range of biological activities, including anticancer, antimicrobial, antiviral, and antihypertensive effects.[1][2][3] The versatility of the benzimidazole nucleus stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. The 1- and 2-positions of the benzimidazole ring are particularly amenable to substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired pharmacological profiles.[2]

The subject of this guide, This compound , incorporates two key modifications to the basic benzimidazole scaffold:

-

2-(Trifluoromethyl) Group: The trifluoromethyl (CF3) group is a common substituent in modern drug design. Its strong electron-withdrawing nature can significantly alter the pKa of the imidazole nitrogen, influencing the molecule's binding characteristics. Furthermore, the lipophilicity of the CF3 group can enhance membrane permeability and metabolic stability.[4]

-

1-Allyl Group: The N-alkylation of the benzimidazole ring, in this case with an allyl group, can enhance the compound's lipophilicity and modulate its interaction with target proteins.[5] The presence of the double bond in the allyl group also introduces a potential site for metabolic modification or specific covalent interactions.

Given the established activities of related compounds, we will now explore the most promising potential therapeutic targets for this compound.

Part 2: Potential Therapeutic Arenas and Molecular Targets

Oncology: A Multi-pronged Attack on Cancer

The benzimidazole scaffold is present in several anticancer agents, and its derivatives have been shown to act through various mechanisms.[6][7] We hypothesize that this compound may exert anticancer effects through one or more of the following targets.

Scientific Rationale: The disruption of microtubule function is a clinically validated anticancer strategy. Benzimidazole-containing compounds, such as nocodazole, are known to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] The benzimidazole ring is thought to bind to the colchicine-binding site on β-tubulin.

Proposed Mechanism of Action: this compound may bind to β-tubulin, preventing the formation of microtubules. This would disrupt the mitotic spindle, leading to mitotic catastrophe and apoptosis in rapidly dividing cancer cells.

Caption: Hypothesized Pathway: Tubulin Polymerization Inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Objective: To determine if this compound inhibits tubulin polymerization.

-

Materials: Purified bovine brain tubulin (>99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, this compound, paclitaxel (positive control for polymerization), nocodazole (positive control for inhibition).

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add polymerization buffer and various concentrations of the test compound.

-

Add tubulin to each well to a final concentration of 3 mg/mL.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM and incubating the plate at 37°C.

-

Monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Scientific Rationale:

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. Benzimidazoles can act as DNA intercalating agents and inhibit the activity of topoisomerases I and II, leading to DNA damage and apoptosis.[7][8]

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the synthesis of purines and thymidylate, which are essential for DNA replication. Inhibition of DHFR depletes the cellular pool of nucleotides, leading to cell death. Several benzimidazole derivatives have shown DHFR inhibitory activity.[3][9]

Proposed Mechanism of Action:

-

The planar benzimidazole ring of this compound could intercalate between DNA base pairs, stabilizing the DNA-topoisomerase complex and preventing the re-ligation of DNA strands.

-

Alternatively, the compound could bind to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

-

Objective: To assess the inhibitory effect of this compound on topoisomerase I activity.

-

Materials: Supercoiled plasmid DNA, human topoisomerase I, reaction buffer, this compound, camptothecin (positive control).

-

Procedure:

-

Incubate supercoiled plasmid DNA with human topoisomerase I in the presence of varying concentrations of the test compound at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualize the DNA bands using a fluorescent dye (e.g., ethidium bromide) and quantify the amount of relaxed DNA.

-

Determine the IC50 value based on the reduction in DNA relaxation.

-

Scientific Rationale: Receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are often overexpressed in cancer and play a crucial role in tumor growth, proliferation, and angiogenesis. Hybrid molecules containing benzimidazole and triazole moieties have been reported as potent inhibitors of EGFR and VEGFR.[8][10][11]

Proposed Mechanism of Action: this compound may act as a Type I kinase inhibitor, binding to the ATP-binding pocket of EGFR or VEGFR and preventing their autophosphorylation and downstream signaling.

Caption: Hypothesized Pathway: RTK Inhibition.

Infectious Diseases: A Broad-Spectrum Antimicrobial and Antiparasitic Agent

Scientific Rationale: Benzimidazoles are a well-established class of anthelmintic drugs (e.g., albendazole). Their primary mechanism of action is the inhibition of parasitic β-tubulin polymerization, which is structurally distinct from mammalian tubulin, providing a degree of selectivity.[12] Additionally, trifluoromethyl-substituted benzimidazoles have demonstrated potent activity against various protozoa and bacteria.[13][14][15]

Proposed Mechanism of Action:

-

Anthelmintic/Antiprotozoal: Selective binding to and inhibition of parasitic β-tubulin, disrupting microtubule-dependent processes like cell division and motility.

-

Antibacterial: Potential inhibition of essential bacterial enzymes. Docking studies on similar compounds suggest possible interactions with bacterial protein structures.[13]

Experimental Protocol: In Vitro Anthelmintic Assay (e.g., against Trichinella spiralis)

-

Objective: To evaluate the in vitro efficacy of this compound against the muscle larvae of T. spiralis.

-

Materials: T. spiralis muscle larvae, RPMI-1640 medium, this compound, albendazole (positive control).

-

Procedure:

-

Isolate T. spiralis larvae from the muscle tissue of infected mice.

-

In a 96-well plate, add approximately 100 larvae per well in RPMI-1640 medium.

-

Add varying concentrations of the test compound to the wells.

-

Incubate the plate at 37°C in a 5% CO2 atmosphere.

-

After 24, 48, and 72 hours, assess larval motility under an inverted microscope.

-

Determine the concentration of the compound required to cause paralysis or death of the larvae.

-

Neurology: Modulator of Central Nervous System Targets

Scientific Rationale: While less explored, some benzimidazole derivatives have shown effects on the central nervous system.[16] The allyl group, present in compounds like allyl nitrile, can have neurotoxic or neuroprotective effects depending on the dose and can induce phase 2 detoxification enzymes in the brain.[17] Furthermore, certain benzamide derivatives are known to be potent antagonists of dopamine D2/D3 receptors, which are implicated in various neuropsychiatric disorders.[18][19]

Proposed (Highly Speculative) Mechanism of Action:

-

Modulation of neurotransmitter receptors, such as dopamine or serotonin receptors.

-

Interaction with ion channels or enzymes involved in neuronal signaling.

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

-

Objective: To determine if this compound binds to the dopamine D2 receptor.

-

Materials: Cell membranes expressing human dopamine D2 receptors, [3H]-spiperone (radioligand), this compound, haloperidol (positive control).

-

Procedure:

-

Incubate the receptor-containing membranes with a fixed concentration of [3H]-spiperone and varying concentrations of the test compound. . After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value, which represents the affinity of the compound for the receptor.

-

Part 3: Data Summary and Future Directions

The therapeutic potential of this compound is currently hypothetical and requires extensive experimental validation. The table below summarizes the proposed targets and the rationale based on the activities of related compounds.

| Therapeutic Area | Potential Target | Rationale based on Structurally Similar Compounds | Key References |

| Oncology | Tubulin Polymerization | Benzimidazoles like nocodazole inhibit microtubule formation. | [7] |

| Topoisomerase I/II | Benzimidazoles can intercalate with DNA and inhibit topoisomerase. | [7][8] | |

| EGFR/VEGFR | Benzimidazole-triazole hybrids show kinase inhibitory activity. | [8][10][11] | |

| DHFR | Benzimidazole derivatives can inhibit dihydrofolate reductase. | [3][9] | |

| Infectious Diseases | Parasitic β-tubulin | A primary mechanism for anthelmintic benzimidazoles. | [12] |

| Bacterial Enzymes | Docking studies suggest potential binding. | [13] | |

| Neurology | Dopamine Receptors | Benzamide derivatives are known D2/D3 antagonists. | [18][19] |

Future work should focus on a systematic screening of this compound against a panel of cancer cell lines, microbial strains, and parasitic organisms. Positive hits should be followed by the detailed mechanistic studies outlined in this guide to identify and validate the primary therapeutic target(s).

References

- El Rayes, S. M., Ali, I. A. I., Fathalla, W., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32.

- Synthesis and biological evaluation of novel benzimidazole deriv

- Navarrete-Vazquez, G., et al. (2003). Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres. PubMed.

- Kamal, A., et al. (2013). Synthesis, single crystal and antitumor activities of benzimidazole-quinazoline hybrids. PubMed.

- This compound 139591-03-0 wiki. (n.d.). Guidechem.

- Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. (2023).

- (S)-N-((1-Allyl-2-pyrrolidinyl)methyl)-5-(3-[18F]fluoropropyl). (2008). PubMed.

- (S)-N-((1-Allyl-2-pyrrolidinyl)methyl)-5-(3-[18F]fluoropropyl)-2-methoxybenzamide. (2006). NCBI.

- Navarrete-Vazquez, G., et al. (2001). Synthesis and antiparasitic activity of 2-(trifluoromethyl)

- 1-Allyl-1H-1,3-benzimidazol-2(3H)-one. (n.d.). PMC - NIH.

- An Overview About Synthetic and Biological Profile of Benzimidazole. (n.d.). Scholars Research Library.

- He, P., et al. (2009). Preconditioning with subneurotoxic allyl nitrile: protection against allyl nitrile neurotoxicity. PubMed.

- From chemistry to targeted cancer therapy: potent benzimidazole-1,2,3-triazole hybrid-loaded nanogels against breast and colorectal malignancies. (n.d.). NIH.

- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega.

- New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. (2022). PMC - NIH.

- Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2025). Semantic Scholar.

- New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFR WT and EGFR T790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. (n.d.).

- General pharmacology of 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate. 1st communication: effects on the central nervous system. (1990). PubMed.

- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). NIH.

- N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. (n.d.). PMC - NIH.

- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023). NIH.

- Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. (2010). PubMed.

Sources

- 1. 1-Allyl-1H-1,3-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, single crystal and antitumor activities of benzimidazole-quinazoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. From chemistry to targeted cancer therapy: potent benzimidazole-1,2,3-triazole hybrid-loaded nanogels against breast and colorectal malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]